5-amino-N-cyclopentyl-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of triazole derivatives, similar to 5-amino-N-cyclopentyl-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, often involves ruthenium-catalyzed cycloaddition reactions. Ferrini et al. (2015) described a protocol based on the ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides to produce protected versions of triazole amino acids, which can be used as precursors for triazole derivatives (Ferrini et al., 2015). This method offers complete regiocontrol for the synthesis of such compounds, making it a valuable approach for preparing complex triazole derivatives.
Molecular Structure Analysis
Crystal structure analysis plays a crucial role in understanding the molecular configuration of triazole derivatives. Hao et al. (2017) synthesized and determined the crystal structure of a related triazole compound, providing insights into its molecular geometry and the interactions within the crystal lattice (Hao et al., 2017). Such analyses are essential for elucidating the structural features that contribute to the compound's properties and potential biological activities.
Chemical Reactions and Properties
Triazole derivatives undergo various chemical reactions, including Dimroth rearrangements, which can significantly influence their chemical properties. Sutherland and Tennant (1971) explored the Dimroth rearrangements of 4-substituted 5-amino-1-phenyl-1,2,3-triazoles, highlighting the impact of such rearrangements on the compound's structure and reactivity (Sutherland & Tennant, 1971).
科学的研究の応用
Ruthenium-catalyzed Synthesis for Triazole-based Scaffolds
5-amino-1,2,3-triazole-4-carboxylic acid, closely related to the compound , has been identified as a key molecule in the preparation of peptidomimetics and biologically active compounds leveraging the triazole scaffold. A protocol utilizing ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides has been developed to yield a protected version of this triazole amino acid, showcasing its importance in creating triazole-containing dipeptides and HSP90 inhibitors, with one such compound demonstrating significant inhibitory activity (IC50 = 29 nM) (Ferrini et al., 2015).
特性
IUPAC Name |
5-amino-N-cyclopentyl-1-(2-methylphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-10-6-2-5-9-12(10)20-14(16)13(18-19-20)15(21)17-11-7-3-4-8-11/h2,5-6,9,11H,3-4,7-8,16H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZCBGJCGGMWSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3CCCC3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。